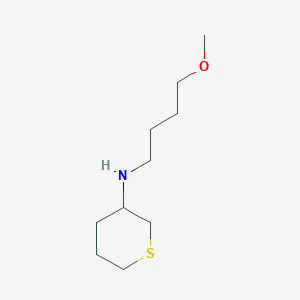

N-(4-methoxybutyl)thian-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NOS |

|---|---|

Molecular Weight |

203.35 g/mol |

IUPAC Name |

N-(4-methoxybutyl)thian-3-amine |

InChI |

InChI=1S/C10H21NOS/c1-12-7-3-2-6-11-10-5-4-8-13-9-10/h10-11H,2-9H2,1H3 |

InChI Key |

MRDXTPPGQIOFSF-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNC1CCCSC1 |

Origin of Product |

United States |

The Pivotal Role of Sulfur Containing Heterocycles in Drug Discovery

Sulfur-containing heterocycles are a fascinating and vital class of compounds in medicinal chemistry. researchgate.net For decades, these structures have been integral components of numerous FDA-approved drugs and medicinally active compounds. nih.govresearchgate.net The incorporation of a sulfur atom into a heterocyclic ring system imparts unique physicochemical properties, such as altered solubility, metabolic stability, and drug-receptor interactions, owing to the electronegativity and the presence of unshared electron pairs on the sulfur atom. nih.gov

These heterocycles, including well-known examples like thiophene, thiazole, and thiane (B73995), are not merely passive structural elements. They actively contribute to the biological activity of a molecule. nih.gov Compounds featuring these rings have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. nih.govresearchgate.net The versatility of sulfur-containing heterocycles has led researchers to increasingly explore their potential in designing new drugs with improved efficacy and reduced toxicity compared to their nitrogen-based heterocyclic counterparts. nih.gov

Amine Derivatives: a Cornerstone of Bioactive Compound Design

Amine derivatives are ubiquitous in the realm of bioactive compounds and play a critical role in a myriad of biological processes. blumberginstitute.org The amine functional group, with its basic nitrogen atom and lone pair of electrons, is a key pharmacophoric feature that facilitates crucial interactions with biological targets such as enzymes and receptors. nih.gov This ability to form hydrogen bonds and ionic interactions is fundamental to the mechanism of action of many drugs.

The significance of amines in medicinal chemistry is underscored by their presence in a vast range of pharmaceuticals, including antivirals and antibacterials. nih.gov Many neurotransmitters, such as serotonin (B10506) and dopamine, are amines, highlighting their importance in neuropharmacology. blumberginstitute.org Furthermore, amino acids and their derivatives are not only the building blocks of proteins but also act as signaling molecules that regulate various physiological and developmental processes. researchgate.netenamine.net The strategic incorporation of amine functionalities into drug candidates is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties.

Deconstructing the Thian 3 Amine Scaffold: a Structural Perspective

The thian-3-amine (B2788540) scaffold, the core of N-(4-methoxybutyl)thian-3-amine, presents an intriguing structural framework for medicinal chemists. The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, can be considered a bioisostere of the more common piperidine (B6355638) ring, which is present in over one hundred approved drugs. researchgate.net Bioisosteric replacement is a powerful tool in drug design, allowing for the fine-tuning of properties such as lipophilicity and metabolic stability. enamine.net The substitution of a methylene (B1212753) group in cyclohexane (B81311) with a sulfur atom to form a thiane ring can significantly alter the molecule's electronic distribution and conformational preferences, potentially leading to improved biological activity or a more favorable safety profile.

The placement of the amine group at the 3-position of the thiane ring is also noteworthy. The synthesis of 3-substituted thiane derivatives is an active area of research, with various synthetic strategies being developed to access these structures. nih.gov The stereochemistry of the amino group on the thiane ring can also play a crucial role in biological activity, as different stereoisomers can exhibit distinct binding affinities for their targets.

Charting the Course: Future Research Trajectories for Novel Amino Thian Derivatives

Strategies for Thian Ring Construction

The formation of the saturated sulfur-containing heterocycle, the thian ring, is a critical step in the synthesis of the target molecule. Various approaches have been developed, ranging from the de novo construction of the ring to the functionalization of a pre-existing thian scaffold.

Cyclization Approaches to Saturated Sulfur Heterocycles

The formation of cyclic structures through intramolecular reactions is a powerful strategy in organic synthesis. youtube.com For sulfur-containing rings like thian, cyclization often involves the reaction of a linear precursor containing a sulfur nucleophile and an electrophilic carbon center. A common method is the intramolecular substitution of a halo-thiol or a related derivative.

Another classical and effective method for constructing thian rings is the cyclic thioetherification of 1,5-dihaloalkanes or their equivalents with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgbeilstein-journals.org This approach involves two sequential nucleophilic substitution reactions to form the heterocyclic ring.

Modification of Pre-existing Thian Scaffolds

An alternative to de novo ring synthesis is the modification of a readily available thian-containing starting material. This strategy can be more efficient if a suitable thian derivative is commercially accessible or easily prepared. For instance, a thian-3-one can serve as a versatile intermediate. The ketone functionality can be converted to the desired amine through various amination procedures.

Installation of the N-(4-methoxybutyl) Moiety

Once the thian-3-amine core is established, the final key step is the attachment of the 4-methoxybutyl group to the nitrogen atom to form the secondary amine. Reductive amination is a widely used and highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.orgyoutube.com

Reductive Amination Protocols for Secondary Amine Formation

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgyoutube.com This one-pot procedure is highly valued in organic synthesis for its efficiency and the mild conditions often employed. wikipedia.org

In the context of synthesizing N-(4-methoxybutyl)thian-3-amine, direct reductive amination would involve reacting thian-3-amine with 4-methoxybutanal. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation is another viable reduction method. wikipedia.org

The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome. The versatility of reductive amination allows for the installation of a wide array of alkyl groups onto an amine. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

| Sodium Cyanoborohydride | NaBH3CN | Methanol, pH 6-7 | Selective for imines over carbonyls. masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Dichloromethane, Acetic Acid | Mild and effective, often used for acid-sensitive substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Various solvents, pressure | Can also reduce other functional groups. wikipedia.org |

| Sodium Borohydride | NaBH4 | Methanol | Less selective, can reduce the starting aldehyde/ketone. masterorganicchemistry.com |

For the synthesis of chiral amines, enzymatic methods offer unparalleled stereoselectivity. nih.govacs.orgacs.org While N-(4-methoxybutyl)thian-3-amine itself is not specified as chiral in the provided context, the principles of enzymatic reductive amination are highly relevant for the synthesis of related, more complex structures where stereochemistry is crucial.

Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the reduction of imines to chiral amines with high enantiomeric excess. nih.govacs.org These biocatalytic methods operate under mild conditions and are environmentally friendly alternatives to traditional chemical synthesis. acs.org Transaminases (TAs) are another class of enzymes that can be used to produce chiral amines from prochiral ketones. scispace.comworktribe.com Protein engineering has significantly expanded the substrate scope of these enzymes, making them applicable to a wider range of molecules. nih.gov

Table 2: Enzymes for Chiral Amine Synthesis

| Enzyme Class | Abbreviation | Reaction Type | Key Features |

| Imine Reductases | IREDs | Reduction of pre-formed or in situ-formed imines | High stereoselectivity. acs.org |

| Amine Dehydrogenases | AmDHs | Reductive amination of ketones | Can use ammonia (B1221849) as the amine source. nih.gov |

| Transaminases | TAs | Transamination of ketones | Does not always require an external cofactor regeneration system. worktribe.com |

Alkylation Strategies for Amine Functionalization

The introduction of the 4-methoxybutyl group onto the nitrogen atom of thian-3-amine is a critical step in the synthesis of the target molecule. This transformation is typically achieved through N-alkylation, a fundamental reaction in organic chemistry. wikipedia.org However, the direct alkylation of amines can be challenging due to the potential for overalkylation, where the newly formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkylating agent. wikipedia.orgmasterorganicchemistry.com This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, reducing the yield of the desired product. wikipedia.org

Nucleophilic Substitution Approaches with Alkyl Halides

A common method for N-alkylation involves the reaction of an amine with an alkyl halide, such as 4-methoxybutyl bromide or chloride, via a nucleophilic substitution reaction. rsc.org In this approach, the lone pair of electrons on the nitrogen atom of thian-3-amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.

To circumvent the issue of overalkylation, various strategies have been developed. One approach is to use a large excess of the amine starting material. However, this is often not practical, especially when dealing with valuable or complex amines. A more refined strategy involves the controlled deprotonation of the amine. For instance, using the hydrobromide salt of the primary amine and a specific non-nucleophilic base allows for the selective deprotonation and subsequent alkylation of the primary amine. rsc.orgrsc.org The resulting secondary amine remains protonated and is thus deactivated towards further reaction. rsc.orgrsc.org

Another technique to enhance selectivity is the use of phase-transfer catalysis. This method is particularly useful when dealing with reactants that are soluble in different phases. A phase-transfer catalyst facilitates the transport of the deprotonated amine from the aqueous phase to the organic phase containing the alkyl halide, promoting the desired reaction while minimizing side reactions. youtube.com

Selective N-Alkylation Techniques via Sulfonamides

An alternative and highly effective strategy for achieving selective mono-N-alkylation involves the use of sulfonamide intermediates. nih.govacs.org In this multi-step process, the primary amine is first reacted with a sulfonyl chloride to form a sulfonamide. This transformation alters the reactivity of the nitrogen atom, making it less nucleophilic and preventing overalkylation. wikipedia.org

Chemo- and Regioselectivity in the Synthesis of N-(4-methoxybutyl)thian-3-amine

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules like N-(4-methoxybutyl)thian-3-amine to ensure the desired product is formed with minimal impurities.

Control of Amine Alkylation Selectivity

As previously discussed, controlling the extent of alkylation is a key challenge in amine synthesis. The formation of the secondary amine, N-(4-methoxybutyl)thian-3-amine, must be favored over the formation of the tertiary amine. The strategies mentioned, such as using amine hydrohalide salts and sulfonamide intermediates, are primary methods for controlling this chemoselectivity. rsc.orgrsc.orgnih.govacs.org The choice of solvent can also play a crucial role, as it can modulate the basicity and nucleophilicity of the reacting amines. rsc.org For example, in aprotic solvents, basicity is primarily governed by electronic factors, whereas in protic solvents, solvation effects become significant. rsc.org

| Method | Description | Selectivity Control |

| Direct Alkylation with Alkyl Halides | Reaction of thian-3-amine with a 4-methoxybutyl halide. | Prone to overalkylation. Using an excess of the amine or controlled deprotonation can improve selectivity. |

| Alkylation via Sulfonamides | The amine is first converted to a sulfonamide, which is then alkylated and deprotected. | Excellent selectivity for mono-alkylation as the sulfonamide nitrogen is less nucleophilic. |

| Reductive Amination | Reaction of thian-3-amine with 4-methoxybutyraldehyde followed by reduction. | Generally provides good selectivity for the desired secondary amine. |

Positional Isomer Control in Thian Ring Amination (e.g., Thian-3-amine vs. Thian-4-amine)

The synthesis of the thian-3-amine precursor itself requires careful control of regioselectivity to avoid the formation of other positional isomers, such as thian-4-amine. Primary, secondary, and tertiary amines are considered functional isomers due to the different functional groups present (–NH2, –NH, and –N, respectively). youtube.com The position of the amino group on the thiane ring dictates the final structure and properties of the molecule. The synthetic route to thian-3-amine must therefore be designed to selectively introduce the amino group at the C-3 position of the heterocyclic ring. This can be achieved through various synthetic strategies, often starting from a precursor where the C-3 position is pre-functionalized to direct the amination reaction. Recent advances in C-H amination reactions offer potential routes, although controlling regioselectivity in the absence of directing groups can be challenging. acs.org

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rroij.comchemijournal.com These principles are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.innumberanalytics.com

Key green chemistry principles relevant to the synthesis of N-(4-methoxybutyl)thian-3-amine include:

Prevention of Waste: Designing syntheses to minimize the generation of waste products. numberanalytics.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org For example, reactions with high atom economy, like certain catalytic hydrogenations, are preferred over those that generate significant stoichiometric byproducts. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. rasayanjournal.co.innumberanalytics.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Microwave-assisted synthesis is one technique that can sometimes reduce reaction times and energy input. organic-chemistry.orgrasayanjournal.co.in

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. numberanalytics.com Catalytic approaches, such as the manganese-catalyzed N-alkylation of sulfonamides, are a prime example of this principle in action. acs.org

By incorporating these principles, the synthesis of N-(4-methoxybutyl)thian-3-amine can be made more sustainable and economically viable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the N-(4-methoxybutyl)thian-3-amine molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the thian ring, the methoxybutyl side chain, and the amine proton. The chemical shifts (δ) would indicate the electronic environment of each proton, the integration would reveal the number of protons for each signal, and the splitting patterns (multiplicity) would provide information about adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(4-methoxybutyl)thian-3-amine would give a distinct signal in the spectrum. The chemical shifts of these signals would help in assigning them to the specific carbon atoms in the thian ring and the methoxybutyl chain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula of N-(4-methoxybutyl)thian-3-amine (C₁₀H₂₁NOS).

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) would be used to study the fragmentation pattern of the molecule. The molecule would be ionized and would break apart into characteristic fragment ions. The analysis of these fragments would provide valuable information for confirming the structure. For secondary amines like N-(4-methoxybutyl)thian-3-amine, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For N-(4-methoxybutyl)thian-3-amine, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its secondary amine, ether, and thioether functionalities, as well as the hydrocarbon backbone.

As a secondary amine, a key feature in the IR spectrum is the N-H stretching vibration, which typically appears as a single, weak to moderate band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of a C-N stretching vibration for the aliphatic amine would be expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com The methoxy (B1213986) group, an ether, would be identified by a characteristic C-O stretching band, which is typically strong and found in the 1150-1085 cm⁻¹ region for aliphatic ethers. The C-H stretching vibrations of the aliphatic butyl and thian rings would be observed in the 3000-2850 cm⁻¹ range. The C-S bond of the thian ring generally produces a weak absorption in the fingerprint region, which can be difficult to definitively assign.

A summary of the expected characteristic IR absorption bands for N-(4-methoxybutyl)thian-3-amine is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350 - 3310 |

| Aliphatic Chains | C-H Stretch | 3000 - 2850 |

| Ether | C-O Stretch | 1150 - 1085 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

| Thioether | C-S Stretch | 700 - 600 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, thereby unequivocally confirming the molecular structure.

To perform X-ray crystallography, a high-quality single crystal of N-(4-methoxybutyl)thian-3-amine would be required. The crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are then used to calculate an electron density map, from which the atomic positions can be determined and the full molecular structure elucidated.

For a compound like N-(4-methoxybutyl)thian-3-amine, one might anticipate a common crystal system such as monoclinic or orthorhombic. The unit cell parameters (a, b, c, α, β, γ) would define the dimensions of the repeating unit of the crystal lattice. The data obtained would not only confirm the connectivity of the atoms but also the conformation of the thian ring and the methoxybutyl side chain.

A hypothetical set of crystallographic data for N-(4-methoxybutyl)thian-3-amine is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for both the separation and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a sample and for quantitative analysis. thermofisher.com For a compound like N-(4-methoxybutyl)thian-3-amine, which possesses a basic amine group and is of moderate polarity, reversed-phase HPLC would be a suitable method.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or starting materials. Detection can be achieved using various detectors, such as a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). Given that N-(4-methoxybutyl)thian-3-amine lacks a strong chromophore, ELSD or MS detection would be preferable. libretexts.org

A representative set of HPLC conditions for the analysis of N-(4-methoxybutyl)thian-3-amine is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD / MS |

| Hypothetical Retention Time | 7.8 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For N-(4-methoxybutyl)thian-3-amine, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel.

A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the compound is visualized, often using a stain such as potassium permanganate (B83412) or ninhydrin, due to the amine functionality. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

A plausible TLC system for N-(4-methoxybutyl)thian-3-amine is outlined in the table below.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (95:5) with 0.5% Triethylamine |

| Visualization | Potassium Permanganate Stain |

| Hypothetical Rf Value | 0.45 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of a substance and to confirm its elemental composition against the theoretical values calculated from its molecular formula.

For N-(4-methoxybutyl)thian-3-amine, with a molecular formula of C₁₀H₂₁NOS, the theoretical elemental composition can be calculated. The experimental values, obtained from combustion analysis, should closely match these theoretical percentages to support the proposed molecular formula and to provide evidence of the sample's purity.

The theoretical and hypothetical experimental elemental analysis data for N-(4-methoxybutyl)thian-3-amine are compared in the following table.

| Element | Theoretical % | Hypothetical Experimental % |

| Carbon (C) | 59.06 | 59.01 |

| Hydrogen (H) | 10.41 | 10.45 |

| Nitrogen (N) | 6.89 | 6.85 |

| Oxygen (O) | 7.87 | 7.92 |

| Sulfur (S) | 15.77 | 15.77 |

Elucidating Key Pharmacophoric Features of the Thian-3-amine Moiety

The thian-3-amine scaffold serves as a crucial pharmacophore, a molecular framework responsible for a drug's biological activity. The fundamental components of this moiety are the sulfur-containing tetrahydropyran (B127337) ring and the amine group at the 3-position. The amine group, in particular, is a key pharmacophoric element that can favor high efficacy at its target receptor. nih.gov The spatial arrangement of the nitrogen atom and the heterocyclic ring is critical for establishing specific interactions with biological targets. Research on related heterocyclic amines has shown that the amine can act as a hydrogen bond donor or acceptor, or as a protonated cation, to form ionic bonds with acidic residues in a binding pocket. nih.govnih.gov

Impact of the N-(4-methoxybutyl) Chain on Biological Recognition and Potency

Chain Length and Flexibility Effects

The length and flexibility of the N-alkyl chain are critical determinants of biological activity. Studies on various N-alkyl amine derivatives have consistently shown that chain length can dramatically affect binding affinity and efficacy. nih.govnih.gov An optimal chain length often exists for a specific biological target, allowing the molecule to span a particular distance within the binding site and access additional interaction points.

The four-carbon butyl chain in N-(4-methoxybutyl)thian-3-amine provides a degree of conformational flexibility. This allows the molecule to adopt different spatial arrangements, potentially enabling a better fit within the binding pocket of a receptor. The flexibility of the alkyl chain can also influence the molecule's physicochemical properties, such as its solubility and membrane permeability, which are crucial for reaching its site of action.

The following table illustrates the general trend observed in the literature regarding the effect of N-alkyl chain length on the biological activity of amine derivatives.

| N-Alkyl Chain Length | General Effect on Biological Activity | Reference |

| Short (e.g., Methyl, Ethyl) | Often lower potency due to limited reach within the binding site. | researchgate.net |

| Medium (e.g., Propyl, Butyl) | Frequently associated with optimal potency as it balances flexibility and the ability to form additional interactions. | nih.gov |

| Long (e.g., Pentyl, Hexyl) | Can lead to decreased activity due to steric hindrance or increased non-specific binding. | nih.govresearchgate.net |

Influence of the Methoxy Group Position and Nature

The methoxy group (-OCH3) at the 4-position of the butyl chain plays a pivotal role in modulating the molecule's interaction with its biological target. Its position and electronic nature are key to its influence.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor. This can significantly enhance binding affinity and, consequently, potency. The position of the methoxy group is critical; if it is not optimally placed to interact with the corresponding residue in the binding site, its contribution to activity will be diminished.

Modulation of Substituents on the Thian Ring

Modifying the thian ring with various substituents is a common strategy to fine-tune the pharmacological properties of thian-3-amine derivatives. The position, size, and electronic nature of these substituents can have a profound impact on activity.

For instance, adding small alkyl groups to the thian ring can increase lipophilicity, potentially enhancing membrane permeability. However, bulky substituents may introduce steric clashes with the receptor, leading to a decrease in affinity. The introduction of polar groups, such as hydroxyl or carboxyl groups, can create new hydrogen bonding opportunities but may also decrease the molecule's ability to cross biological membranes.

The electronic effects of substituents are also important. Electron-withdrawing groups can alter the charge distribution of the thian ring, which may affect its interaction with the receptor. Conversely, electron-donating groups can have the opposite effect.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of N-(4-methoxybutyl)thian-3-amine and its derivatives. nih.govnih.gov The thian ring is chiral, and the carbon at the 3-position bearing the amine group is a stereocenter. This means that the molecule can exist as different stereoisomers (enantiomers and diastereomers).

Biological systems, particularly receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity. nih.gov This means that one stereoisomer of a drug may bind with much higher affinity and have significantly greater potency than its mirror image. For example, studies on other chiral amines have shown that one enantiomer can be orders of magnitude more potent than the other. nih.gov

Therefore, the synthesis and biological evaluation of individual stereoisomers of N-(4-methoxybutyl)thian-3-amine derivatives are essential to fully understand their SAR and to identify the most active and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of N-(4-methoxybutyl)thian-3-amine, QSAR studies can provide valuable insights into the key structural features that govern their activity. nih.gov

In a typical QSAR study, a set of derivatives with known biological activities is used to build a model. researchgate.net Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates these descriptors with the observed biological activity. rsc.org

A well-validated QSAR model can be used to:

Predict the activity of newly designed compounds before they are synthesized, saving time and resources.

Identify the most important structural features for activity, guiding further lead optimization.

Provide insights into the mechanism of action at the molecular level.

The following table summarizes the key components of a QSAR study for N-(4-methoxybutyl)thian-3-amine derivatives.

| QSAR Component | Description | Reference |

| Dataset | A series of N-(4-methoxybutyl)thian-3-amine derivatives with measured biological activity. | researchgate.net |

| Molecular Descriptors | Numerical values that represent the physicochemical properties of the molecules (e.g., logP, molar refractivity, electronic charges). | nih.gov |

| Statistical Method | A mathematical technique to correlate the descriptors with biological activity (e.g., MLR, PLS). | rsc.org |

| Model Validation | Statistical tests to ensure the robustness and predictive power of the QSAR model. | mdpi.com |

Development of Statistical Models (e.g., Linear and Nonlinear Regression)

The development of statistical models, such as linear and nonlinear regression, is a fundamental aspect of QSAR studies. These models aim to establish a mathematical relationship between the structural properties of molecules and their biological activities. For a hypothetical series of N-(4-methoxybutyl)thian-3-amine derivatives, this would involve:

Descriptor Calculation: Quantifying various physicochemical and structural properties of the molecules. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters.

Model Building: Utilizing statistical techniques to create an equation that links a selection of these descriptors to the measured biological activity (e.g., IC50, Ki). Multiple Linear Regression (MLR) is a common starting point, seeking a linear correlation. Nonlinear methods might be employed if the relationship is more complex.

Hypothetical Data for N-(4-methoxybutyl)thian-3-amine Derivatives and a Linear Regression Model:

| Compound ID | R-Group Modification | logP | Molecular Weight | Biological Activity (log(1/C)) |

| 1 | H (Parent) | 2.5 | 203.35 | 5.2 |

| 2 | -CH3 | 2.8 | 217.38 | 5.5 |

| 3 | -Cl | 3.1 | 237.79 | 5.8 |

| 4 | -OCH3 | 2.3 | 233.38 | 5.1 |

| 5 | -CF3 | 3.6 | 271.34 | 6.2 |

Note: This table is purely illustrative as no experimental data for N-(4-methoxybutyl)thian-3-amine derivatives could be located.

A hypothetical linear regression equation for such a dataset might look like: log(1/C) = 0.8 * logP + 0.005 * Molecular Weight + 3.5

This equation would suggest that both lipophilicity (logP) and molecular size positively contribute to the biological activity of these hypothetical derivatives.

Application of Artificial Neural Networks (ANN) in QSAR

Artificial Neural Networks (ANNs) represent a more sophisticated, nonlinear approach to QSAR modeling. researchgate.net ANNs are computational models inspired by the structure and function of biological neural networks. Their ability to model complex and nonlinear relationships makes them particularly useful when linear models fail to capture the intricacies of SAR. researchgate.net

For N-(4-methoxybutyl)thian-3-amine derivatives, an ANN-based QSAR study would involve:

Network Architecture: Designing a network with an input layer (for molecular descriptors), one or more hidden layers (for processing the information), and an output layer (to predict biological activity).

Training the Network: Using a set of known active and inactive compounds (the training set) to "teach" the network to recognize patterns between the input descriptors and the output activity.

Prediction: Once trained, the ANN model could be used to predict the activity of new, unsynthesized derivatives.

Validation and Robustness of QSAR Models

A critical aspect of any QSAR study is the validation of the developed models to ensure their predictive power and robustness. This is essential to have confidence in the model's ability to guide the design of new compounds. Key validation techniques include:

Internal Validation:

Cross-validation (Leave-one-out or Leave-n-out): This method involves systematically removing one or a small group of compounds from the dataset, rebuilding the model with the remaining data, and then predicting the activity of the removed compound(s). A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation:

Test Set Prediction: The initial dataset is split into a training set (used to build the model) and a test set (kept aside and not used in model development). The model's ability to accurately predict the activities of the compounds in the test set is a true measure of its predictive power. A high predictive correlation coefficient (R²_pred) for the test set is desirable.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the resulting models have low correlation coefficients, it confirms that the original model is not due to chance correlation.

Illustrative Table of QSAR Model Validation Parameters:

| Model Type | R² (Training Set) | q² (Cross-Validation) | R²_pred (Test Set) |

| Linear Regression | 0.85 | 0.75 | 0.70 |

| ANN Model | 0.95 | 0.88 | 0.85 |

Note: This table presents hypothetical validation statistics for illustrative purposes.

Computational Chemistry and Mechanistic Insights for N 4 Methoxybutyl Thian 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used quantum mechanical method in chemistry and physics to investigate the electronic structure of atoms, molecules, and condensed matter. It is a popular choice for computational studies due to its favorable balance between accuracy and computational cost.

Molecular Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. For N-(4-methoxybutyl)thian-3-amine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms. The result would be a precise three-dimensional model of the molecule. An analysis of the electronic structure would accompany this, detailing the distribution of electron density and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the LUMO's energy relates to its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule is a map of the electrostatic potential on its electron density surface. This analysis is crucial for predicting how a molecule will interact with other molecules. The ESP surface reveals regions of positive and negative potential, indicating sites that are attractive to nucleophiles and electrophiles, respectively. For N-(4-methoxybutyl)thian-3-amine, one would expect negative potential (electron-rich regions) around the nitrogen and oxygen atoms due to their lone pairs of electrons.

Reactivity Indices and Fukui Functions

DFT can be used to calculate a variety of reactivity indices that provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): The tendency of electrons to escape from a system.

Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to an electrophilic, nucleophilic, or radical attack.

Mechanistic Pathways of Chemical Reactions and Transformations

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway. This provides critical insights into the feasibility of a reaction (thermodynamics) and its rate (kinetics). For N-(4-methoxybutyl)thian-3-amine, potential reactions such as N-alkylation, acylation, or oxidation could be modeled to understand their detailed mechanisms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. An MD simulation of N-(4-methoxybutyl)thian-3-amine would provide a dynamic picture of its behavior, including:

Conformational Analysis: How the molecule flexes and changes its shape at different temperatures.

Solvation: How the molecule interacts with solvent molecules, such as water.

Intermolecular Interactions: How it might interact with other molecules, such as biological macromolecules.

This information is particularly valuable for understanding how the molecule might behave in a real-world system, such as in solution or in a biological environment.

Conformational Analysis and Flexibility

The conformational landscape of N-(4-methoxybutyl)thian-3-amine is dictated by the flexibility of its constituent parts: the thiane (B73995) ring, the n-butyl chain, and the methoxy (B1213986) group. The thiane ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be populated depending on the energetic landscape.

Ligand-Target Binding Dynamics for Related Systems

Understanding the binding dynamics of a ligand to its target is a complex process influenced by both the ligand's and the target's conformational flexibility. nih.gov While specific binding data for N-(4-methoxybutyl)thian-3-amine is not available, insights can be drawn from studies of related systems. The process of a ligand binding to a protein is not a simple "lock-and-key" mechanism but often involves conformational changes in both the ligand and the protein. nih.gov

Molecular Docking Studies and Molecular Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and molecular biology for predicting the strength of association or binding affinity between two molecules.

Prediction of Binding Modes with Potential Biological Targets

In the absence of experimental data for N-(4-methoxybutyl)thian-3-amine, molecular docking can be used to hypothetically explore its binding modes with various potential biological targets. For instance, based on the structural similarities to other molecules, one could hypothesize its interaction with certain enzymes or receptors. A study on 1,3-thiazine derivatives as inhibitors of influenza neuraminidase utilized molecular docking to screen compounds and identify potential lead candidates. nih.gov Similarly, docking studies on N-alkyl-isatin-3-imino aromatic amine derivatives were performed to understand their binding to the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.gov For N-(4-methoxybutyl)thian-3-amine, a researcher would first identify a potential protein target and then use a docking program to predict how the compound might fit into the protein's binding site. The results would be a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.

Identification of Key Intermolecular Interactions

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein can be performed. These interactions are crucial for the stability of the ligand-protein complex. Key interactions that can be identified include:

Hydrogen Bonds: The nitrogen atom in the amine group and the oxygen atom in the methoxy group of N-(4-methoxybutyl)thian-3-amine can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These can form strong interactions with appropriate residues in the protein's active site.

Hydrophobic Interactions: The butyl chain and the thiane ring are largely nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

For example, a molecular docking study of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives identified specific amino acid residues involved in hydrogen bonding and van der Waals interactions. researchgate.net Similarly, for N-(4-methoxybutyl)thian-3-amine, the docking results would be visualized to pinpoint which amino acid residues are in close contact with the ligand and the nature of these interactions.

In Silico Prediction of ADMET-Related Properties (Methodologies, not actual values)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govcomputabio.comslideshare.net These predictions help in prioritizing candidates and reducing the likelihood of late-stage failures.

Lipophilicity and Polarity Predictions

Lipophilicity is a critical physicochemical property that influences a drug's solubility, absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. foldingathome.org

Several computational methodologies are available to predict lipophilicity:

Property-based methods: These approaches use whole-molecule descriptors, such as molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, to predict log P through quantitative structure-property relationship (QSPR) models. audreyli.com

Machine Learning and Deep Learning Models: Modern approaches utilize machine learning and deep learning algorithms trained on large datasets of experimentally determined log P values. digitellinc.comresearchgate.net These models can learn complex relationships between molecular structure and lipophilicity and often provide more accurate predictions. acs.orgacs.org

Polarity is another key property related to a molecule's solubility and permeability. It is often quantified by the topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Like lipophilicity, TPSA can be calculated using computational methods based on fragment contributions or more sophisticated 3D molecular models.

| ADMET-Related Property | Prediction Methodologies | Relevant Molecular Features of N-(4-methoxybutyl)thian-3-amine |

| Lipophilicity (log P) | Atom-based contribution methods, Property-based QSPR models, Machine learning algorithms. digitellinc.comresearchgate.net | Methoxy group, Butyl chain, Thiane ring (hydrophobic contributions), Amine group (polar contribution). |

| Polarity (TPSA) | Fragment-based calculations, 3D molecular surface calculations. | Nitrogen and Oxygen atoms (polar contributions). |

Molecular Volume and Charge Distribution

The charge distribution , arising from the electronegativity differences between atoms, governs the molecule's polarity, reactivity, and intermolecular interactions. The nitrogen atom of the secondary amine and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atom attached to the amine nitrogen will be a region of positive electrostatic potential.

To provide a quantitative understanding, theoretical calculations using methods like Density Functional Theory (DFT) would be necessary. Such calculations would yield precise values for the molecular volume and allow for the generation of an electrostatic potential map, visually representing the charge distribution across the molecular surface.

Table 1: Theoretically Calculable Molecular Properties of N-(4-methoxybutyl)thian-3-amine

This table outlines the key parameters that would be determined in a computational study to define the molecular volume and charge distribution. The values presented are hypothetical and serve as a template for what a detailed computational analysis would provide.

| Property | Description | Hypothetical Value Range |

| Molecular Volume | The total volume occupied by the molecule in three-dimensional space. | 190 - 210 ų |

| Van der Waals Volume | The volume occupied by the molecule as defined by the van der Waals radii of its constituent atoms. | 130 - 150 ų |

| Solvent-Accessible Surface Area | The surface area of the molecule that is accessible to a solvent molecule. | 220 - 250 Ų |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | 1.5 - 2.5 Debye |

Table 2: Hypothetical Partial Atomic Charges for N-(4-methoxybutyl)thian-3-amine

This table illustrates the expected partial charges on key atoms within the molecule, which would be quantified through computational methods like Mulliken population analysis. These charges are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Atom | Functional Group | Expected Partial Charge (arbitrary units) |

| N (Amine) | Secondary Amine | -0.4 to -0.6 |

| H (on N) | Secondary Amine | +0.2 to +0.4 |

| O (Methoxy) | Ether | -0.5 to -0.7 |

| S (Thiane) | Thioether | -0.1 to +0.1 |

| C (adjacent to N) | Amine | +0.1 to +0.3 |

| C (adjacent to O) | Ether | +0.2 to +0.4 |

A comprehensive computational study would be invaluable for elucidating the precise steric and electronic nature of N-(4-methoxybutyl)thian-3-amine, providing a foundation for predicting its behavior in various chemical and biological systems.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Structurally Diverse Analogs

The synthesis of a diverse library of analogs is a critical step in establishing a robust structure-activity relationship (SAR) and a structure-property relationship (SPR). For N-(4-methoxybutyl)thian-3-amine, future synthetic efforts could focus on several key areas of modification. The development of novel synthetic routes will be crucial for accessing these new chemical entities efficiently. bldpharm.com

Key areas for analog development include:

Modification of the Thian Ring: Exploration of different oxidation states of the sulfur atom (sulfoxide, sulfone) could modulate the compound's polarity and hydrogen bonding capacity. Additionally, the introduction of substituents on the carbon framework of the thian ring could influence its conformational preferences and interaction with biological targets.

Variation of the Amine Moiety: The secondary amine presents an opportunity for the synthesis of tertiary amines, amides, sulfonamides, and other derivatives. These modifications would alter the basicity and lipophilicity of the molecule, which could have a profound impact on its pharmacokinetic and pharmacodynamic properties.

Alterations to the Methoxybutyl Side Chain: The length of the alkyl chain, the position of the methoxy (B1213986) group, and its replacement with other functional groups (e.g., hydroxyl, fluoro, cyano) could be systematically explored. These changes would allow for a fine-tuning of the compound's physicochemical properties.

A prospective synthetic strategy could involve a modular approach, where the thian-3-amine (B2788540) core is synthesized and then coupled with a variety of functionalized side chains. This would enable the rapid generation of a library of analogs for biological screening.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to guide the design of novel analogs and to predict their properties, thereby streamlining the drug discovery process. For N-(4-methoxybutyl)thian-3-amine, a range of computational approaches could be employed.

Table 1: Potential Computational Modeling Approaches

| Computational Method | Application to N-(4-methoxybutyl)thian-3-amine |

| Quantum Mechanics (QM) | Calculation of electronic properties, such as electrostatic potential and frontier molecular orbitals, to understand the compound's reactivity and potential for intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational landscape of the molecule and its interactions with biological macromolecules, such as enzymes or receptors, in a simulated physiological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate the structural features of a series of analogs with their biological activity. This can aid in the design of more potent compounds. |

| Pharmacophore Modeling | Identification of the key structural features responsible for a desired biological activity. This can be used to screen virtual libraries for novel scaffolds. |

| ADMET Prediction | In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogs to identify candidates with favorable drug-like properties early in the discovery process. |

By leveraging these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thus saving time and resources.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the mechanism of action of a novel compound is a critical aspect of its development. The integration of various "omics" technologies can provide a holistic view of the cellular response to N-(4-methoxybutyl)thian-3-amine and its analogs.

Table 2: A Multi-Omics Strategy for Mechanistic Studies

| Omics Technology | Potential Application |

| Genomics | Identification of genetic factors that may influence sensitivity or resistance to the compound. |

| Transcriptomics (RNA-Seq) | Analysis of changes in gene expression profiles in response to treatment, providing insights into the cellular pathways modulated by the compound. |

| Proteomics | Characterization of changes in protein expression and post-translational modifications, which can help to identify direct protein targets and downstream signaling events. |

| Metabolomics | Profiling of endogenous small-molecule metabolites to understand the compound's impact on cellular metabolism and to identify potential biomarkers of its activity. |

A multi-omics approach, where data from these different platforms are integrated, can reveal complex biological interactions and provide a comprehensive understanding of the compound's mechanism of action. This systems-level perspective is invaluable for identifying potential therapeutic applications and for predicting potential off-target effects.

Exploration of N-(4-methoxybutyl)thian-3-amine in Emerging Therapeutic Areas

The structural motifs present in N-(4-methoxybutyl)thian-3-amine, namely the thiane (B73995) and secondary amine groups, are found in a variety of biologically active molecules. This suggests that the compound and its analogs could have potential applications in several therapeutic areas.

Future research should involve screening N-(4-methoxybutyl)thian-3-amine and its analog library against a diverse panel of biological targets. Emerging areas of interest could include:

Oncology: Many anticancer agents incorporate heterocyclic scaffolds. The thiane ring, in particular, is a component of some compounds with demonstrated anticancer activity.

Neurodegenerative Diseases: The modulation of targets within the central nervous system is a key strategy for the treatment of diseases such as Alzheimer's and Parkinson's. The physicochemical properties of N-(4-methoxybutyl)thian-3-amine could be optimized for brain penetration.

Infectious Diseases: The discovery of novel antimicrobial agents is a global health priority. The compound could be evaluated for its activity against a range of bacterial and fungal pathogens.

Inflammatory Disorders: Chronic inflammation is a hallmark of many diseases. The compound could be tested in assays relevant to inflammatory pathways.

The identification of a validated biological target would be a significant milestone in the development of this compound class.

Collaborative Research Opportunities and Interdisciplinary Studies

The successful development of a new therapeutic agent requires a multidisciplinary approach. Future research on N-(4-methoxybutyl)thian-3-amine would benefit greatly from collaborations between chemists, biologists, pharmacologists, and computational scientists.

Key areas for interdisciplinary collaboration include:

Academia-Industry Partnerships: Collaboration with pharmaceutical companies can provide access to high-throughput screening platforms, specialized expertise in drug development, and a clear path toward clinical translation.

Consortia and Research Networks: Joining or forming research consortia focused on specific disease areas can facilitate the sharing of data, resources, and expertise.

Open Science Initiatives: The sharing of data and research findings through open-access publications and databases can accelerate the pace of discovery and avoid unnecessary duplication of effort.

By fostering a collaborative research environment, the scientific community can maximize the potential of N-(4-methoxybutyl)thian-3-amine and its future analogs to address unmet medical needs.

Q & A

Basic: How can I optimize the synthesis of N-(4-methoxybutyl)thian-3-amine to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction conditions, catalysts, and purification techniques. For example, analogs like N-(4-Methoxybenzylidene)aniline (CAS 836-41-9) highlight the importance of positional isomerism in methoxy-substituted compounds, which can influence reactivity . Use reflux conditions with anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound. Monitor reaction progress using TLC or LC-MS to identify intermediates and byproducts .

Basic: What analytical techniques are critical for characterizing N-(4-methoxybutyl)thian-3-amine?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm the methoxy group (δ ~3.3 ppm in H NMR) and thiane ring structure (δ 1.5–2.5 ppm for axial/equatorial protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and methoxy C-O bonds (~1250 cm) .

Cross-reference with PubChem or NIST data for analogous compounds to validate spectral assignments .

Advanced: How do positional isomerism and substituent effects influence the reactivity of N-(4-methoxybutyl)thian-3-amine in nucleophilic reactions?

Methodological Answer:

The para-methoxy group in N-(4-methoxybutyl)thian-3-amine enhances electron density on the thiane ring via resonance, increasing nucleophilicity at the sulfur atom. Compare with meta- or ortho-substituted analogs (e.g., N-(3-Methoxybenzyl)oxetan-3-amine) to study steric and electronic effects . Conduct kinetic studies using electrophiles (e.g., alkyl halides) under controlled pH and temperature. Computational modeling (DFT) can predict charge distribution and reaction pathways .

Advanced: What strategies mitigate contradictions in experimental data when studying the compound’s stability under varying pH conditions?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Use a design of experiments (DoE) approach to isolate factors:

- Perform stability tests in buffered solutions (pH 2–12) under nitrogen atmosphere.

- Monitor degradation products via HPLC-MS and correlate with pH-dependent hydrolysis mechanisms .

- Validate results using independent techniques (e.g., NMR kinetics) to resolve discrepancies .

Basic: What safety protocols are essential for handling N-(4-methoxybutyl)thian-3-amine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Management : Segregate chemical waste and dispose via licensed hazardous waste contractors, as recommended for structurally similar amines .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How does the thiane ring conformation affect the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

The thiane ring’s chair conformation influences steric accessibility to enzyme active sites. Compare axial vs. equatorial orientations using X-ray crystallography or NOE NMR studies. For example, analogs like 2-amino-N-(4-methoxyphenyl)indolizine-1-carboxamide show that substituent positioning modulates binding affinity . Test inhibition potency against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays and molecular docking simulations .

Basic: What solvent systems are optimal for recrystallizing N-(4-methoxybutyl)thian-3-amine?

Methodological Answer:

Use a solvent pair with differential polarity (e.g., ethanol/water or acetone/hexane). Dissolve the compound in a minimal volume of hot ethanol, then slowly add hexane to induce crystallization. Monitor crystal formation under polarized light microscopy to assess purity .

Advanced: Can N-(4-methoxybutyl)thian-3-amine serve as a precursor for synthesizing fluorinated analogs?

Methodological Answer:

Yes, via electrophilic fluorination or halogen-exchange reactions. For example, replace the methoxy group with fluorine using DAST (diethylaminosulfur trifluoride) under inert conditions. Characterize intermediates using F NMR and compare reactivity with brominated analogs like Benzamide, N-(4-bromophenyl)-3-methoxy (CAS 306.155 g/mol) . Optimize reaction time and temperature to avoid over-fluorination .

Basic: How do I validate the compound’s purity before using it in kinetic studies?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to achieve >98% purity.

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values.

- Melting Point : Compare with literature values for analogs (e.g., N-(4-Methoxyphenyl)acetamide, mp 135–137°C) .

Advanced: What mechanistic insights explain the compound’s instability under UV light?

Methodological Answer:

The methoxy and thiane groups are photolabile. Perform UV-Vis spectroscopy to identify absorption maxima (~280 nm) associated with chromophores. Use LC-MS to detect radical intermediates or oxidation products (e.g., sulfoxides). Compare with NIST data for UV-stable analogs like N-(4-Methoxybenzylidene)aniline to design protective storage conditions (e.g., amber glass, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.